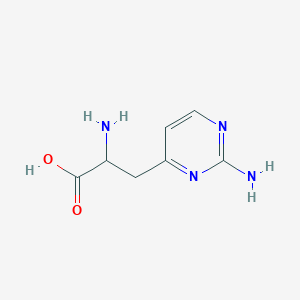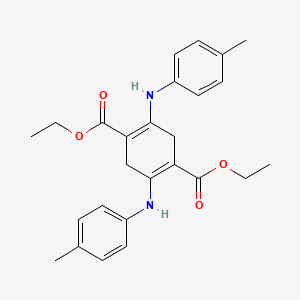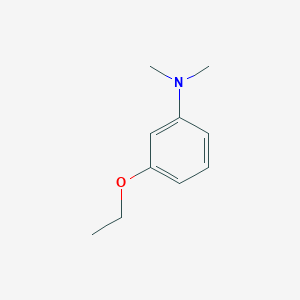
2,2-Dichloro-6-methyl-1,2-dihydropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichloro-6-methyl-1,2-dihydropyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-6-methyl-1,2-dihydropyrimidine typically involves the chlorination of 6-methyluracil. The reaction is carried out using phosphorus oxychloride (POCl3) as the chlorinating agent under reflux conditions. The reaction proceeds as follows: [ \text{6-Methyluracil} + \text{POCl}_3 \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-6-methyl-1,2-dihydropyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols are commonly used. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be obtained.
Oxidation Products: Oxidation typically yields oxo derivatives of the compound.
Reduction Products: Reduction results in the formation of dihydropyrimidine derivatives.
Scientific Research Applications
2,2-Dichloro-6-methyl-1,2-dihydropyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of antiviral, anticancer, and anti-inflammatory agents.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is used in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-6-methyl-1,2-dihydropyrimidine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The exact pathways and targets depend on the specific application and the structure of the derivatives formed.
Comparison with Similar Compounds
2,2-Dichloro-6-methyl-1,2-dihydropyrimidine can be compared with other similar compounds such as:
2,4-Dichloro-6-methylpyrimidine: Similar in structure but differs in the position of chlorine atoms.
6-Methyluracil: The precursor in the synthesis of this compound.
2-Imino-1-methyl-1,2-dihydropyrimidine: Undergoes similar chemical reactions but has different reactivity due to the presence of an imino group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
5416-78-4 |
|---|---|
Molecular Formula |
C5H6Cl2N2 |
Molecular Weight |
165.02 g/mol |
IUPAC Name |
2,2-dichloro-6-methyl-1H-pyrimidine |
InChI |
InChI=1S/C5H6Cl2N2/c1-4-2-3-8-5(6,7)9-4/h2-3,9H,1H3 |
InChI Key |
AHXIBDCROUMSLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=NC(N1)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-O-tert-butyl 4-O-ethyl 5-[3-[3-[[3-ethoxycarbonyl-4-methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]thiophen-2-yl]amino]-3-oxopropyl]sulfanylpropanoylamino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B14740100.png)
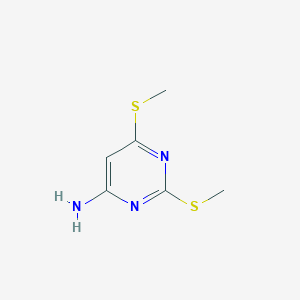
![(2Z,7Z,11Z,17Z)-2,21,22,23,24-Pentaazapentacyclo[16.2.1.1~3,6~.1~8,11~.1~13,16~]tetracosa-1(21),2,4,6(24),7,9,11,13,15,17,19-undecaene](/img/structure/B14740109.png)
![2,2'-[(3-Methyl-3-nitrobutyl)imino]diacetic acid](/img/structure/B14740120.png)
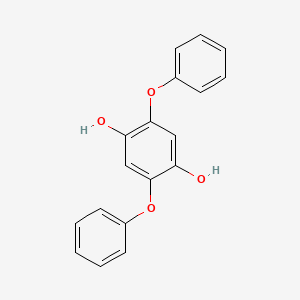
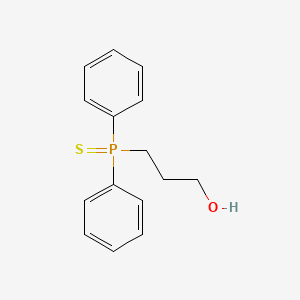

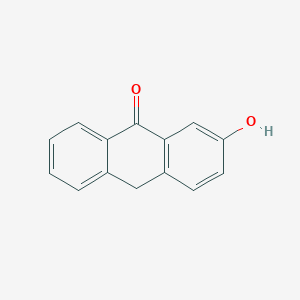
![Bis[3-(diethylamino)propyl] 1-phenyl-2,5-dipropylpyrrole-3,4-dicarboxylate](/img/structure/B14740142.png)
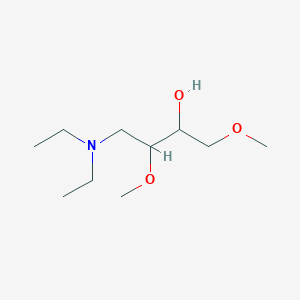
![[4-(Methylsulfonyl)phenyl]arsonous acid](/img/structure/B14740164.png)
